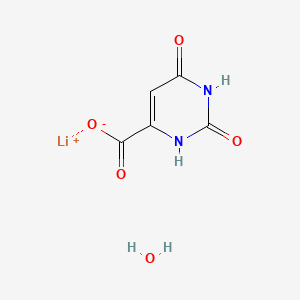
Orotic acid lithium salt monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orotic acid lithium salt monohydrate: is a compound consisting of lithium, a metal, and orotic acid, an organic compound. It is available in the monohydrate form, meaning it includes one molecule of water. Lithium orotate is often marketed as a dietary supplement, primarily for its potential benefits in mood stabilization and cognitive enhancement .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Orotic acid lithium salt monohydrate can be synthesized by reacting lithium hydroxide with orotic acid in an aqueous solution. The reaction typically proceeds as follows:
LiOH+C5H4N2O4→LiC5H3N2O4⋅H2O
The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired monohydrate form .
Industrial Production Methods: Industrial production of lithium orotate monohydrate involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization and recrystallization techniques to obtain high-purity lithium orotate monohydrate .
Analyse Des Réactions Chimiques
Types of Reactions: Orotic acid lithium salt monohydrate undergoes various chemical reactions, including:
Oxidation: Lithium orotate can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert lithium orotate into its reduced forms.
Substitution: Lithium orotate can participate in substitution reactions where the lithium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace lithium in the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield orotic acid derivatives, while reduction can produce reduced forms of lithium orotate .
Applications De Recherche Scientifique
Biological Applications
Neuroprotective Effects
Research indicates that lithium orotate may have neuroprotective properties, potentially offering benefits in treating mood disorders such as bipolar disorder and depression. Studies suggest that it can cross the blood-brain barrier more effectively than other lithium salts, which could lead to improved therapeutic outcomes with lower dosages .
Antiviral Activity
Preliminary studies have shown that lithium orotate exhibits antiviral properties, particularly against herpes simplex virus types 1 and 2. However, further clinical evidence is needed to establish its efficacy against other viruses, including coronaviruses .
Medical Applications
Mood Disorders Treatment
Lithium orotate is being explored as a treatment option for mood disorders. It is believed to provide mood stabilization benefits with potentially fewer side effects than traditional lithium carbonate. Historical studies have suggested that lower doses of lithium orotate may achieve therapeutic concentrations in the brain more effectively than higher doses of other forms .
Industrial Applications
Production of Lithium-Based Products
In industrial settings, lithium orotate is utilized as a precursor for other lithium compounds and in the production of specialized lithium-based products. Its unique properties make it suitable for various applications in materials science and pharmaceuticals .
Case Studies
Mécanisme D'action
The mechanism of action of lithium orotate involves several molecular targets and pathways:
Inhibition of Glycogen Synthase Kinase-3B (GSK-3B): Lithium orotate inhibits GSK-3B, a key enzyme involved in various cellular processes, including mood regulation and neuroprotection.
Upregulation of Neurotrophic Factors: Lithium orotate increases the levels of insulin-like growth factor-1 (IGF-1) and brain-derived neurotrophic factor (BDNF), promoting neurogenesis and synaptic plasticity.
Modulation of Glutamate Receptors: Lithium orotate affects the activity of glutamate receptors, helping to maintain a balance of glutamate levels in the brain.
Comparaison Avec Des Composés Similaires
Lithium Carbonate: A widely used lithium salt for mood stabilization but with a higher risk of side effects.
Lithium Citrate: Another lithium salt used in medical treatments with similar applications to lithium carbonate.
Lithium Chloride: Used in research and industrial applications but less commonly in medical treatments.
Comparison: Lithium orotate is unique in its ability to cross the blood-brain barrier more efficiently, potentially allowing for lower dosages and reduced side effects compared to lithium carbonate and lithium citrate . Additionally, lithium orotate’s bioavailability and neuroprotective properties make it a promising alternative for therapeutic applications .
Propriétés
Formule moléculaire |
C5H5LiN2O5 |
|---|---|
Poids moléculaire |
180.1 g/mol |
Nom IUPAC |
lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate |
InChI |
InChI=1S/C5H4N2O4.Li.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;;/h1H,(H,9,10)(H2,6,7,8,11);;1H2/q;+1;/p-1 |
Clé InChI |
OZCFLLGHXKDGIL-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















